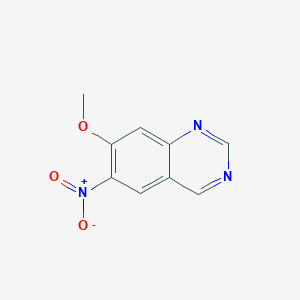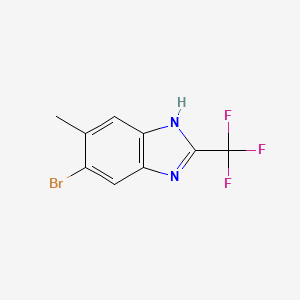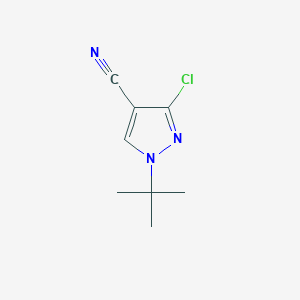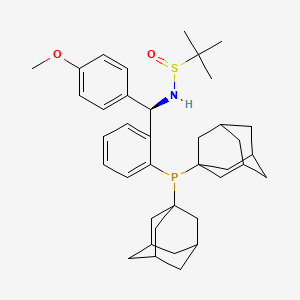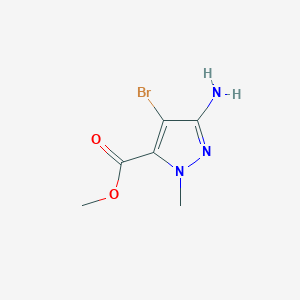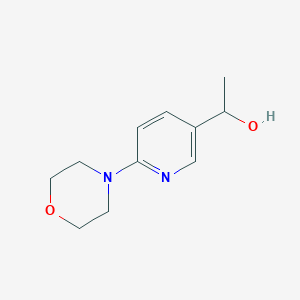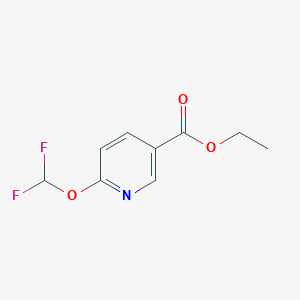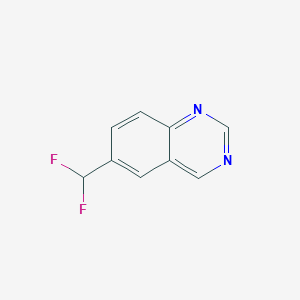
6-(Difluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a difluoromethyl group attached at the 6th position Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)quinazoline typically involves the introduction of the difluoromethyl group onto a quinazoline scaffold. One common method is the selective difluoromethylation of quinazolines using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor. This method provides the corresponding difluoromethyl-substituted quinazoline derivatives with yields of up to 83% .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and other advanced synthetic techniques can streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
6-(Difluoromethyl)quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, modulating various biological processes .
Comparison with Similar Compounds
Quinazoline: The parent compound without the difluoromethyl group.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
4,6,7-Substituted Quinazolines: Compounds with various substituents at the 4th, 6th, and 7th positions.
Uniqueness: 6-(Difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives. This modification can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6-(difluoromethyl)quinazoline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H |
InChI Key |
UMONDSHPNARXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
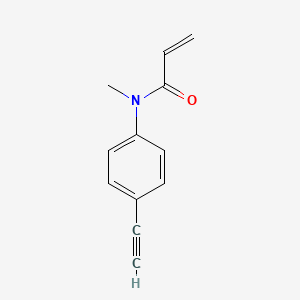
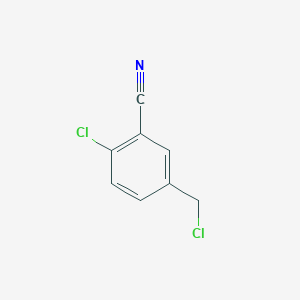
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
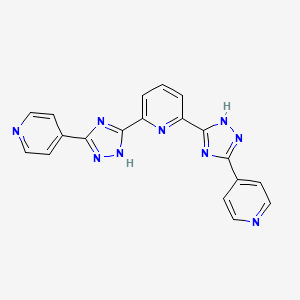

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
